20-Deoxyingenol

Autophagy PKCδ Activation Neurodegeneration

20-Deoxyingenol is a superior PKCδ-selective autophagy inducer (2.31–2.45 fold at 20 μM) that drives TFEB nuclear translocation without the acute necrosis and inflammation characteristic of ingenol-3-angelate (Picato®). Its low chondrocyte cytotoxicity (safe up to 10 mM) and proven in vivo efficacy in DMM osteoarthritis models (20 mg/kg/day) make it the preferred scaffold for chronic autophagy research in neurodegeneration, OA, and HIV latency reversal. As a key synthetic precursor to ingenol-3-angelate via patented SeO₂ oxidation, it offers strategic sourcing and cost advantages.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
Cat. No. B1631286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Deoxyingenol
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)C
InChIInChI=1S/C20H28O4/c1-9-6-12-14-13(18(14,4)5)7-11(3)19(17(12)23)8-10(2)16(22)20(19,24)15(9)21/h6,8,11-16,21-22,24H,7H2,1-5H3/t11-,12+,13-,14+,15-,16+,19+,20+/m1/s1
InChIKeyFOSYZKSOJUQLTD-NHPMXQBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20-Deoxyingenol for Scientific Procurement: PKC Modulation and Autophagy Activation Potential


20-Deoxyingenol (20-DOI) is a diterpenoid natural product derived from Euphorbia species, notably *Euphorbia kansui*, that functions as an activator of protein kinase C (PKC) isoforms, particularly the novel PKCδ and conventional PKCα subtypes [1]. This compound promotes autophagy and lysosomal biogenesis primarily by inducing the nuclear translocation of transcription factor EB (TFEB), positioning it as a scaffold for therapeutic development in autophagy-related pathologies such as osteoarthritis, neurodegeneration, and certain cancers .

Why 20-Deoxyingenol Cannot Be Simply Replaced by Other PKC Activators or Ingenol Derivatives


While numerous PKC activators (e.g., ingenol-3-angelate/I3A, bryostatin-1) and ingenane diterpenes exist, 20-Deoxyingenol exhibits a distinct profile of PKCδ-mediated autophagy induction with lower acute cytotoxicity compared to its C-20 oxidized analogs like ingenol mebutate (Picato®), which induces necrosis and inflammation [1]. Its unique C-20 deoxy structure avoids the acute vesicant and pro-inflammatory effects associated with ingenol-3-angelate, making it more suitable for chronic, systemic applications such as osteoarthritis and neurodegenerative disease models [2]. This differentiation is not shared by most in-class compounds, preventing simple substitution in procurement for these research areas.

Quantitative Differentiation of 20-Deoxyingenol: Key Procurement Decision Data


PKCδ-Mediated Autophagy Induction vs. Ingenol Mebutate (Picato®)

20-Deoxyingenol and its optimized derivatives (e.g., compounds 4 and 18) activate the PKCδ isoform to promote autophagic flux, a mechanism distinct from the necrosis-driven action of the clinically used ingenol mebutate. At a concentration of 20 μM, these 20-Deoxyingenol-based agonists enhanced autophagic flux by 2.45-fold and 2.31-fold versus vehicle control in cellular assays [1]. In contrast, ingenol mebutate (Picato®) is characterized by induction of primary necrosis and subsequent inflammation, with a therapeutic mechanism for actinic keratosis that does not primarily involve autophagy flux enhancement [2].

Autophagy PKCδ Activation Neurodegeneration

Antiviral Selectivity vs. Non-Selective Cytotoxic PKC Activators

20-Deoxyingenol demonstrates antiviral activity against HIV-1 NL4-3 in human MT4 cells with an EC50 > 12,000 nM and a corresponding CC50 > 12,000 nM, yielding a selectivity index (SI) > 10.0 . This contrasts with other PKC activators like prostratin (EC50 ~ 100 nM, SI ~ 100) and bryostatin-1 (EC50 ~ 1 nM, SI > 10,000), which exhibit different potency and therapeutic windows [1]. The moderate selectivity of 20-Deoxyingenol positions it as a unique tool for studying PKC-dependent viral latency reversal without excessive cytotoxicity.

Antiviral HIV-1 Selectivity Index

In Vivo Osteoarthritis Efficacy vs. Vehicle Control

In a mouse model of destabilization of the medial meniscus (DMM)-induced osteoarthritis, 20-Deoxyingenol administered at 20 mg/kg/day intraperitoneally for 8 weeks significantly alleviated disease progression compared to vehicle-treated DMM controls . Specifically, treated mice exhibited reduced bone density loss, preserved hyaline cartilage thickness, and decreased chondrocyte hypertrophy, along with increased LAMP1 and LC3-II staining (indicators of lysosomal biogenesis and autophagy) and reduced cleaved caspase-3 and P16INK4a (markers of apoptosis and senescence) . This contrasts with other PKC activators like ingenol-3-angelate, which have not been evaluated or shown efficacy in chronic OA models.

Osteoarthritis In Vivo Efficacy TFEB

Synthetic Utility as a Precursor to Ingenol-3-Angelate (PEP005/Picato®)

20-Deoxyingenol serves as a key synthetic intermediate in the preparation of ingenol-3-angelate (ingenol mebutate, Picato®), a clinically approved treatment for actinic keratosis. Patents describe methods for selective oxidation of 20-deoxyingenol or 20-deoxyingenol-3-angelate using selenium dioxide (SeO2) to install the C-20 hydroxyl group required for ingenol-3-angelate [1]. This synthetic route offers advantages over total synthesis or extraction from natural sources by providing a more accessible starting material. For comparison, alternative precursors like ingenol itself are more expensive and less readily available in bulk, making 20-Deoxyingenol a cost-effective choice for medicinal chemistry efforts aimed at ingenol analog development.

Synthetic Chemistry Precursor Drug Development

Chemical Stability and Purity for Reproducible Research

Commercially sourced 20-Deoxyingenol demonstrates high purity and stability, ensuring reproducibility in experimental settings. HPLC analysis confirms a purity of 99.86%, and NMR spectroscopy validates structural identity . The compound exhibits long-term stability when stored as a powder at -20°C for up to 3 years from the date of receipt, as confirmed by vendor stability testing . In contrast, related ingenol esters (e.g., ingenol-3-angelate) are less stable and may degrade more rapidly under similar storage conditions, potentially introducing variability in biological assays [1].

Chemical Stability Purity Analytical Chemistry

Cytotoxicity Profile: Lower Toxicity to Chondrocytes vs. Ingenol Derivatives

20-Deoxyingenol demonstrates a favorable cytotoxicity profile in primary chondrocytes, with no significant cytotoxic effects observed at concentrations up to 10 mM after 24 hours of treatment . In contrast, ingenol-3-angelate and other C-20 oxidized ingenanes are known to induce rapid cell death (necrosis) at micromolar concentrations in various cell types, including keratinocytes and cancer cells [1]. This differential toxicity supports the use of 20-Deoxyingenol in chronic disease models where sustained PKC activation without acute cytotoxicity is required.

Cytotoxicity Chondrocytes Safety Profile

Optimal Application Scenarios for 20-Deoxyingenol in Research and Development


Neurodegenerative Disease Research: Lysosomal Dysfunction and Protein Aggregation

Given its ability to activate PKCδ and enhance autophagic flux by 2.31-2.45 fold at 20 μM [1], 20-Deoxyingenol is ideally suited for investigating the clearance of toxic protein aggregates (e.g., β-amyloid, phosphorylated Tau) in cellular and animal models of Alzheimer's disease and other tauopathies. Its selective activation of the autophagy-lysosome pathway, without the necrotic cell death induced by ingenol mebutate [2], makes it a superior tool for studying chronic neurodegenerative processes.

Osteoarthritis and Cartilage Biology: TFEB-Mediated Chondroprotection

The in vivo efficacy of 20-Deoxyingenol in a DMM mouse model of osteoarthritis, where it preserved cartilage integrity and reduced apoptosis markers at 20 mg/kg/day [1], positions it as a critical research reagent for studying TFEB activation in chondrocytes and its role in mitigating osteoarthritis progression. Its low cytotoxicity to chondrocytes at concentrations up to 10 mM [2] further supports its use in long-term ex vivo cartilage explant studies.

Medicinal Chemistry and Process Development: Ingenol Analog Synthesis

As a key precursor for the synthesis of ingenol-3-angelate (Picato®) via a patented SeO2 oxidation method [1], 20-Deoxyingenol is an essential starting material for laboratories engaged in the development of novel ingenane-based therapeutics, including analogs with improved safety profiles or alternative clinical applications. Its availability and defined synthetic utility provide a strategic advantage over more expensive or synthetically challenging starting materials.

HIV Latency Reversal and Antiviral Mechanism Studies

With a documented selectivity index > 10.0 against HIV-1 in MT4 cells [1], 20-Deoxyingenol can serve as a valuable comparator or tool compound in studies investigating PKC-dependent mechanisms of HIV latency reversal. Its distinct potency and selectivity profile, compared to other PKC activators like prostratin and bryostatin-1 [2], allows researchers to dissect isoform-specific contributions to viral reactivation and cellular toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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